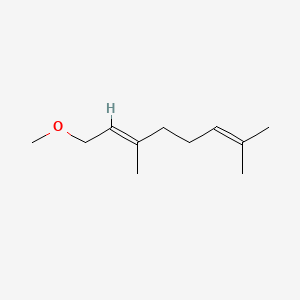

2,6-Octadiene, 1-methoxy-3,7-dimethyl-

Description

Significance of Terpenoid Derivatives in Organic Chemistry Research

Terpenoids, also known as isoprenoids, represent a vast and diverse class of naturally occurring organic compounds derived from five-carbon isoprene (B109036) units. Their structural complexity and varied functional groups have made them a cornerstone of organic chemistry research. These compounds are not only integral to the metabolic processes of a wide array of organisms but also possess significant commercial value. thegoodscentscompany.com

The research significance of terpenoid derivatives spans numerous applications. In the pharmaceutical sector, many terpenoids exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. thegoodscentscompany.comnih.gov For instance, the well-known diterpene, paclitaxel, is a vital anticancer drug. Furthermore, the characteristic aromas and flavors of many plants are attributable to their volatile terpenoid constituents, leading to their extensive use in the food, cosmetic, and fragrance industries. thegoodscentscompany.com The study of terpenoid derivatives continues to fuel advancements in synthetic organic chemistry, as researchers work to devise novel and efficient methods for their isolation, characterization, and stereoselective synthesis.

Overview of the Chemical Compound's Research Context

2,6-Octadiene, 1-methoxy-3,7-dimethyl- is an acyclic monoterpenoid ether. In the realm of chemical research, it is primarily recognized by its common names, which are tied to its isomeric forms: geranyl methyl ether and neryl methyl ether. Its molecular formula is C11H20O, and it has a molecular weight of approximately 168.28 g/mol . nih.govepa.govnih.gov

The research context of this compound is largely centered on its role as a fragrance ingredient, where its specific olfactory properties are of interest. thegoodscentscompany.comnih.gov Beyond this application, scientific literature indicates its presence as a natural product in certain plant species. For example, it has been identified in the essential oils of Zanthoxylum chalybeum and Homalomena occulta. nih.govnih.gov While direct research into the biological activities of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- is not as extensive as for its parent alcohols, geraniol (B1671447) and nerol (B1678202), studies on related terpenoid ethers and esters provide a basis for potential areas of investigation. The structural modification from a hydroxyl group to a methoxy (B1213986) ether can influence properties such as volatility, stability, and biological activity.

Table 1: Physicochemical Properties of 2,6-Octadiene, 1-methoxy-3,7-dimethyl-

| Property | Value | Source(s) |

| Molecular Formula | C11H20O | nih.govepa.govnist.gov |

| Molecular Weight | 168.28 g/mol | nih.govepa.govnih.gov |

| IUPAC Name | 1-Methoxy-3,7-dimethylocta-2,6-diene | epa.gov |

| Density | 0.827 g/cm³ | alfa-chemistry.com |

| Boiling Point | 220.3°C at 760mmHg | alfa-chemistry.com |

| Flash Point | 73.5°C | alfa-chemistry.com |

Isomeric Forms and Stereochemical Considerations in Academic Studies

The presence of a double bond at the 2-position in the octadiene chain gives rise to geometric isomerism, resulting in two primary stereoisomers of 2,6-Octadiene, 1-methoxy-3,7-dimethyl-: the (E)-isomer and the (Z)-isomer. This stereochemistry plays a crucial role in determining the physical and chemical properties of the molecule, including its odor profile and potential biological interactions. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. libretexts.org In simple cases, the (E)-isomer often corresponds to the trans configuration and the (Z)-isomer to the cis configuration. libretexts.org

The (E)-isomer of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- is commonly known as geranyl methyl ether. nist.gov Its CAS Registry Number is 2565-82-4. nist.gov Much of the available research and commercial use of this compound centers on the (E)-isomer, likely due to the prevalence and accessibility of its precursor, geraniol ((2E)-3,7-Dimethyl-2,6-octadien-1-ol). Geraniol is a major component of several essential oils and is widely used in the fragrance industry. bibliotekanauki.pl The etherification of geraniol to form geranyl methyl ether is a common synthetic transformation. Research on this isomer often revolves around its application as a perfuming agent, valued for its specific floral and rosy scent profile. thegoodscentscompany.com

The (Z)-isomer of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- is known as neryl methyl ether. nih.gov Its CAS Registry Number is 2565-83-5. nih.gov The parent alcohol of this isomer is nerol ((2Z)-3,7-Dimethyl-2,6-octadien-1-ol). nist.gov While less common than the (E)-isomer, the study of the (Z)-isomer is important for understanding structure-activity relationships.

The stereochemical difference between the (E) and (Z) isomers can lead to significant variations in their biological and physical properties. For instance, in a study on the parent alcohols and their acetate (B1210297) esters, geraniol and nerol, and their derivatives, differences in odor thresholds and qualities were observed, highlighting the impact of stereochemistry on sensory perception. researchgate.net While no biological activity has been described for neryl methyl ether itself, research on its acetate ester, neryl acetate, has shown that it mediates a large part of the biological activity of Corsican Helichrysum italicum essential oil on the skin barrier. nih.govplos.org This suggests that the stereochemistry of the octadiene backbone is a critical factor in biological interactions, and by extension, that neryl methyl ether may possess distinct biological activities compared to its (E)-isomer, geranyl methyl ether. The selective synthesis of each isomer is therefore of academic interest to allow for the distinct evaluation of their properties.

Table 2: Isomeric Forms of 2,6-Octadiene, 1-methoxy-3,7-dimethyl-

| Isomer | Common Name | CAS Number | IUPAC Name | Source(s) |

| (E)-isomer | Geranyl methyl ether | 2565-82-4 | (2E)-1-methoxy-3,7-dimethylocta-2,6-diene | nist.govalfa-chemistry.com |

| (Z)-isomer | Neryl methyl ether | 2565-83-5 | (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene | nih.govchemsrc.com |

Structure

3D Structure

Properties

CAS No. |

2565-82-4 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(2E)-1-methoxy-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8+ |

InChI Key |

AVJMJMPVWWWELJ-DHZHZOJOSA-N |

SMILES |

CC(=CCCC(=CCOC)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/COC)/C)C |

Canonical SMILES |

CC(=CCCC(=CCOC)C)C |

Other CAS No. |

72152-72-8 2565-82-4 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Octadiene, 1 Methoxy 3,7 Dimethyl

Established Synthetic Pathways for the Core Structure

The synthesis of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- can be approached through various methodologies, primarily involving the etherification of its corresponding allylic alcohol precursors, geraniol (B1671447) and nerol (B1678202).

Multi-Step Synthesis Approaches

While direct multi-step syntheses focusing solely on 2,6-Octadiene, 1-methoxy-3,7-dimethyl- are not extensively documented in readily available literature, the synthesis of its precursors, geraniol and nerol, is well-established. These precursors can be synthesized from smaller, readily available molecules. For instance, linalool (B1675412) can be isomerized to a mixture of geraniol and nerol. orgsyn.org This process can be a two-step method involving boric acid esterification, isomerization, and subsequent hydrolysis. orgsyn.org Another approach starts from citral, which can be reduced using agents like sodium borohydride (B1222165) to yield a mixture of nerol and geraniol. orgsyn.org Once the precursor alcohols are obtained, a subsequent etherification step yields the target compound.

Utilizing Natural Precursors (e.g., Geraniol, Nerol) in Synthesis

A more common and economically viable approach to synthesizing 2,6-Octadiene, 1-methoxy-3,7-dimethyl- is through the direct utilization of its natural precursors, geraniol and nerol. bibliotekanauki.plnist.govmdpi.com Geraniol is a major component of rose oil and other essential oils, while nerol is also found in various plant sources. bibliotekanauki.plmdpi.com These naturally occurring allylic alcohols provide a direct and stereochemically defined starting point for the synthesis of the corresponding (E) and (Z) isomers of the target ether. The primary reaction involved is the etherification of the hydroxyl group.

Etherification Reactions in the Formation of 2,6-Octadiene, 1-methoxy-3,7-dimethyl-

The key transformation in the synthesis of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- from its alcohol precursors is the formation of an ether bond.

Exploration of Mild Etherification Procedures for Allylic Alcohols

The etherification of allylic alcohols such as geraniol and nerol requires conditions that are mild enough to avoid unwanted side reactions, such as rearrangement or elimination, which are common with allylic systems. Traditional Williamson ether synthesis, which involves a strong base and an alkyl halide, can be harsh. Milder, more selective methods are therefore preferred.

Modern synthetic methods offer various mild procedures for the etherification of alcohols. For instance, the use of dimethyl carbonate (DMC) as a green methylating agent in the presence of a suitable catalyst can achieve O-methylation under relatively mild conditions. researchgate.netresearchgate.net Another approach involves the use of chloromethyl methyl ether, which can be prepared in situ to minimize exposure to this carcinogen, followed by reaction with the alcohol in the presence of a non-nucleophilic base. orgsyn.orgchemspider.com

Catalyst Influence on Etherification Reaction Outcomes

The choice of catalyst is crucial in directing the outcome of etherification reactions, influencing both the reaction rate and selectivity. For the methylation of alcohols, various catalytic systems have been developed. In the context of using dimethyl carbonate, a combination of a base like potassium carbonate and a phase-transfer catalyst such as polyethylene (B3416737) glycol (PEG) has been shown to be effective for the O-methylation of phenolic compounds, a principle that can be extended to allylic alcohols. researchgate.netresearchgate.net

For etherifications involving other reagents, different catalysts are employed. For example, the synthesis of α-halo ethers, which are precursors to ethers, can be catalyzed by zinc(II) salts. chemspider.com The choice of catalyst can also be important in preventing side reactions. For instance, in iron-catalyzed etherification reactions, the addition of ammonium (B1175870) chloride can suppress unwanted side reactions. libretexts.org

Derivatization Strategies for Structural Modification

While specific derivatization studies on 2,6-Octadiene, 1-methoxy-3,7-dimethyl- are not widely reported, its structure, featuring two carbon-carbon double bonds and an ether linkage, offers several avenues for chemical modification.

The presence of two double bonds allows for a variety of classic alkene reactions. These include:

Epoxidation: The double bonds can be selectively epoxidized using reagents like peroxy acids (e.g., m-CPBA) to form the corresponding epoxides. The differing reactivity of the two double bonds could potentially allow for selective epoxidation.

Hydrogenation: Catalytic hydrogenation can be employed to saturate one or both of the double bonds, leading to the corresponding dihydro and tetrahydro derivatives.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bonds would yield di- and tetra-halogenated derivatives.

The ether linkage, particularly being an allylic ether, is susceptible to cleavage under strong acidic conditions. Treatment with strong acids like HBr or HI could cleave the C-O bond, regenerating the allylic alcohol (geraniol or nerol) and producing methyl halide.

Below is a table summarizing potential derivatization reactions:

| Functional Group | Reaction Type | Potential Reagents | Potential Products |

| C=C double bonds | Epoxidation | m-CPBA, peroxyacetic acid | Mono- and di-epoxides |

| C=C double bonds | Hydrogenation | H₂, Pd/C, PtO₂ | Dihydro and tetrahydro derivatives |

| C=C double bonds | Halogenation | Br₂, Cl₂ | Dihalo and tetrahalo derivatives |

| Allylic Ether | Acid Cleavage | HBr, HI | Geraniol/Nerol and Methyl Halide |

Synthesis of Octadienamide Derivatives

The conversion of the 1-methoxy-3,7-dimethylocta-2,6-diene framework into corresponding amide derivatives represents a significant synthetic challenge. Direct amination of the ether is not a straightforward process. However, related structures such as geranylamine (B3427868), (2E)-3,7-dimethylocta-2,6-dien-1-amine, are known compounds thegoodscentscompany.com. The synthesis of such amines often serves as a precursor step to the formation of amides.

One potential, albeit indirect, route to octadienamide derivatives from 2,6-octadiene, 1-methoxy-3,7-dimethyl- would first involve the cleavage of the methyl ether to the corresponding alcohol, geraniol. This can then be converted to an amine, which is subsequently acylated to form the desired amide.

Alternatively, modern organic synthesis offers various methods for amide bond formation. For instance, the N-alkynylation of amine derivatives to produce ynamides has been documented, which could be a potential, though complex, route if an appropriate alkynyl derivative of the octadiene system were available nih.gov. Another approach involves chemoselective amide formation using activated esters, which could potentially be adapted for the acylation of a suitable amine precursor derived from the octadiene moiety uclan.ac.uk.

A general procedure for the synthesis of carbamates, which are structurally related to amides, involves the reaction of an amine with a chloroformate in the presence of a base. For example, N-(methoxycarbonyl)-2-propenylamine can be prepared by reacting allylamine (B125299) with methyl chloroformate nih.gov. This highlights a potential pathway where geranylamine could be converted to a variety of carbamates and other amide-type structures.

Table 1: Key Intermediates and Reagents in Amide Synthesis

| Compound/Reagent | Role | Reference |

| Geranylamine | Amine precursor for amide formation | thegoodscentscompany.com |

| Methyl Chloroformate | Reagent for carbamate (B1207046) synthesis | nih.gov |

| Activated Esters | Reagents for chemoselective amide formation | uclan.ac.uk |

Epoxidation Reactions on Octadiene Moieties

The presence of two double bonds in 2,6-octadiene, 1-methoxy-3,7-dimethyl- makes it a prime substrate for epoxidation reactions. The electron density of the double bonds influences their reactivity towards electrophilic epoxidizing agents. The double bond at the 6,7-position is trisubstituted and generally more electron-rich, making it more susceptible to electrophilic attack than the double bond at the 2,3-position.

A common and effective reagent for the epoxidation of alkenes is meta-chloroperoxybenzoic acid (m-CPBA) masterorganicchemistry.com. The reaction is typically stereospecific, with the epoxide forming on the same face of the double bond masterorganicchemistry.com. In a study on the structurally similar geranyl acetate (B1210297), oxidation with m-CPBA resulted in the selective epoxidation of the more electron-rich 6,7-double bond to yield (E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl acetate researchgate.netnih.gov. Further oxidation can lead to the formation of the diepoxide researchgate.netnih.gov.

The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at controlled temperatures umkc.edu. The mechanism involves a concerted transfer of an oxygen atom from the peroxyacid to the alkene umkc.eduyoutube.com.

Table 2: Products of Epoxidation of Geranyl Acetate

| Product Name | Structure | Reference |

| (E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl acetate | Mono-epoxide at the 6,7-position | researchgate.netnih.gov |

| 3-(2-(3,3-dimethyloxiran-2-yl)ethyl)-3-methyloxiran-2-yl)methyl acetate | Di-epoxide | researchgate.netnih.gov |

It is highly probable that the epoxidation of 2,6-octadiene, 1-methoxy-3,7-dimethyl- with m-CPBA would follow a similar pattern, affording the 6,7-epoxide as the major initial product. The reaction conditions can be tuned to favor either the mono- or di-epoxide.

Reductive Dimerization and Silylation of Related Dienes

Information on the reductive dimerization and silylation specifically for 2,6-octadiene, 1-methoxy-3,7-dimethyl- is scarce. However, studies on related dienes provide insights into potential reaction pathways. For instance, dihydromyrcene (B1198221) (3,7-dimethyl-1,6-octadiene) is a structurally related unconjugated diene nist.gov. The reactivity of such dienes in polymerization and other transformations has been explored.

Reductive dimerization of conjugated dienes is a known process, often catalyzed by transition metals, but for non-conjugated dienes like the one , intramolecular cyclization reactions are more common than intermolecular dimerization.

Synthesis of Prenylated Aromatic Compounds Incorporating the Octadiene Moiety

The octadiene moiety of 2,6-octadiene, 1-methoxy-3,7-dimethyl- is a geranyl group with a protected hydroxyl function. The introduction of such prenyl or geranyl groups onto aromatic rings is a key step in the synthesis of many natural products and biologically active molecules nih.gov.

A powerful method for attaching alkyl groups to aromatic rings is the Friedel-Crafts reaction rsc.org. In a reported synthesis, geranyl bromide was successfully coupled with a phloroglucinol (B13840) derivative in the presence of a base to afford a 3-geranyl-1-(2′-methylpropanoyl)phloroglucinol rsc.org. This demonstrates that the geranyl moiety can act as an electrophile for aromatic substitution. It is conceivable that 2,6-octadiene, 1-methoxy-3,7-dimethyl-, after conversion to a suitable electrophile (e.g., a halide), could undergo similar Friedel-Crafts alkylations.

The direct formylation of aromatic compounds using dichloromethyl methyl ether under Friedel-Crafts conditions is a well-established method for introducing an aldehyde group orgsyn.orgorgsyn.org. This suggests the broad applicability of Friedel-Crafts chemistry in modifying aromatic substrates, which can then be further functionalized with moieties like the octadiene chain.

Furthermore, the synthesis of O-geranylated derivatives of various aromatic compounds, such as 5-benzylidene-2,4-thiazolidinediones, has been reported nih.gov. This typically involves the reaction of the aromatic hydroxyl group with a geranyl halide under basic conditions, a process known as Williamson ether synthesis. While this involves the formation of an ether linkage rather than a direct carbon-carbon bond to the aromatic ring, it represents another important strategy for incorporating the octadiene structure into larger molecules.

Table 3: Methods for the Synthesis of Prenylated Aromatic Compounds

| Reaction Type | Key Reagents/Substrates | Product Type | Reference |

| Friedel-Crafts Alkylation | Geranyl bromide, Aromatic compound, Lewis acid/Base | C-geranylated aromatic compound | rsc.org |

| Williamson Ether Synthesis | Aromatic phenol, Geranyl halide, Base | O-geranylated aromatic compound | nih.gov |

| Formylation | Aromatic compound, Dichloromethyl methyl ether, Lewis acid | Aromatic aldehyde | orgsyn.orgorgsyn.org |

Chemical Reactivity and Mechanistic Studies of 2,6 Octadiene, 1 Methoxy 3,7 Dimethyl

Reaction Mechanisms and Pathways

The reaction mechanisms of geranyl methyl ether are often complex, with the potential for multiple competing pathways leading to a variety of products. The initial step in many of these reactions involves the protonation of either the ether oxygen or one of the double bonds, leading to the formation of reactive carbocationic intermediates.

Under acidic conditions, geranyl methyl ether can undergo intramolecular cyclization. The reaction is typically initiated by the protonation of the C6-C7 double bond, which is more nucleophilic than the C2-C3 double bond. This leads to the formation of a tertiary carbocation at C7. This carbocation can then be attacked by the C2-C3 double bond, leading to the formation of a six-membered ring and a new carbocationic center. The final product is often a mixture of cyclic ethers and alcohols, depending on the reaction conditions and the workup procedure.

For instance, in the presence of a Brønsted acid, geraniol (B1671447), a related terpenoid alcohol, is known to cyclize to form α-terpineol. wikipedia.org While direct studies on the acid-catalyzed cyclization of geranyl methyl ether are not extensively documented in readily available literature, the behavior of analogous terpenoid systems suggests that similar cyclization pathways would occur. The reaction of geraniol with acid provides a model for the likely reactivity of the hydrocarbon backbone of geranyl methyl ether.

Table 1: Products of Acid-Catalyzed Cyclization of Geraniol

| Reactant | Catalyst | Major Product(s) | Reference |

|---|

This table illustrates a model reaction for the cyclization of the carbon skeleton of 2,6-Octadiene, 1-methoxy-3,7-dimethyl-.

In the presence of nucleophiles and an acid catalyst, geranyl methyl ether can undergo reactions that compete with cyclization. For example, if acetic acid is used as a solvent or reagent, O-acetylation of the corresponding alcohol formed from ether cleavage could be a potential side reaction.

Dimerization is another possible competitive pathway, especially under concentrated acidic conditions. The carbocation intermediates formed during the reaction can be attacked by another molecule of geranyl methyl ether, leading to the formation of dimeric products. While specific studies on the dimerization of geranyl methyl ether are scarce, research on related compounds like eugenol (B1671780) under acidic conditions has shown the formation of dimeric structures. This suggests that dimerization could be a competing reaction pathway for geranyl methyl ether as well.

Molecular Rearrangements and Isomerization Processes

The structural framework of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- is susceptible to various molecular rearrangements and isomerization processes, particularly under thermal or catalytic conditions.

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com While geranyl methyl ether itself is an allylic ether, it is not a vinyl ether and thus would not undergo a classic Claisen rearrangement directly. However, related allylic systems are well-known to participate in such rearrangements. For a Claisen rearrangement to occur with a structure similar to geranyl methyl ether, the methoxy (B1213986) group would need to be part of a vinyl ether moiety. The study of Claisen rearrangements in related allylic vinyl ethers provides insight into the potential for researchgate.netresearchgate.net-sigmatropic shifts in analogous systems. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com

Under certain catalytic conditions, such as with transition metal catalysts or strong acids, hydrogen migration and double bond isomerization can occur in diene systems like geranyl methyl ether. These reactions can lead to a mixture of isomers with the double bonds in different positions. For example, the C2-C3 double bond could migrate to the C3-C4 position, or the C6-C7 double bond could shift. The isomerization of (homo)allylic alcohols to carbonyl compounds is a well-documented process and suggests that the allylic ether system in geranyl methyl ether could also be susceptible to isomerization under appropriate catalytic conditions. researchgate.net

In the context of asymmetric synthesis, the chiral centers that could potentially be created from geranyl methyl ether could be subject to epimerization under certain catalytic conditions. Asymmetric allylic alkylation of racemic allylic ethers has been achieved with high enantioselectivity using copper catalysts. nih.gov In such reactions, if a chiral center is formed, its stereochemical integrity is crucial. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can be a competing process that reduces the enantiomeric excess of the desired product. The potential for epimerization would depend on the stability of any chiral intermediates and the reaction conditions employed.

Catalytic Transformations Involving Organometallic Complexes

Palladium-Mediated Reactions

Palladium complexes are renowned for their versatility in catalyzing a wide array of organic transformations, including cyclizations, couplings, and rearrangements of dienes and allylic systems. While specific studies on 2,6-octadiene, 1-methoxy-3,7-dimethyl- are not extensively documented, its reactivity can be inferred from established palladium-catalyzed reactions of analogous acyclic dienes and allylic ethers.

Key reaction pathways for this substrate under palladium catalysis would likely involve the formation of π-allylpalladium intermediates. The presence of the methoxy group introduces an intriguing electronic and steric influence on the reactivity of the adjacent double bond.

Cycloisomerization and Related Reactions:

One of the prominent reactions for 1,6-dienes catalyzed by palladium is cycloisomerization. For instance, palladium catalysts have been shown to effect the cyclization of 1,6-dienes to form five-membered rings. nih.gov In the case of 2,6-octadiene, 1-methoxy-3,7-dimethyl-, a palladium(II) catalyst could coordinate to the diene system, leading to an intramolecular carbopalladation. This process would likely result in the formation of a substituted cyclopentane (B165970) ring. The regioselectivity of this cyclization would be influenced by the steric hindrance of the methyl groups and the electronic effect of the methoxy group.

A proposed mechanistic pathway could initiate with the coordination of the Pd(II) catalyst to the diene. Subsequent intramolecular nucleophilic attack of one double bond onto the palladium-activated second double bond would form a cyclopentylmethylpalladium intermediate. This intermediate can then undergo various terminating steps, such as β-hydride elimination, to yield a stable organic product and regenerate the active palladium catalyst. The presence of functional groups can control the divergent cycloisomerization of 1,6-enynes, suggesting that the methoxy group in the target molecule could play a significant role in directing the reaction pathway. rsc.org

Table 1: Examples of Palladium-Catalyzed Cyclization of Dienes

| Substrate | Catalyst System | Product(s) | Yield (%) | Reference |

| Dimethyl diallylmalonate | [(phen)Pd(SiEt₃)(NCAr)]⁺[BAr₄]⁻ | Cyclopentane derivative | Good | nih.gov |

| (Z)-1-Iodo-1,6-diene | Pd(OAc)₂ / DPPF | Six-membered heterocycle | High | acs.org |

| 1,6-enyne | Pd(OAc)₂ / bbeda | Azacycle | High |

Note: This table presents analogous reactions to infer the potential reactivity of 2,6-Octadiene, 1-methoxy-3,7-dimethyl-.

Wacker-Type Oxidation:

The terminal double bond in 2,6-octadiene, 1-methoxy-3,7-dimethyl- could also be susceptible to Wacker-type oxidation. In this process, a palladium(II) catalyst, in the presence of an oxidant like benzoquinone, can oxidize an alkene to a ketone. While the internal double bond is sterically hindered, the terminal double bond is more accessible for such a transformation.

Reactions with Diiron Nonacarbonyl

Diiron nonacarbonyl, Fe₂(CO)₉, is a valuable reagent in organometallic chemistry, primarily serving as a source of the Fe(CO)₃ and Fe(CO)₄ fragments. wikipedia.org These iron carbonyl species readily react with dienes to form stable (diene)Fe(CO)₃ complexes.

Formation of (Diene)Fe(CO)₃ Complexes:

The reaction of 2,6-octadiene, 1-methoxy-3,7-dimethyl- with diiron nonacarbonyl would be expected to yield a (diene)tricarbonyliron(0) complex. Typically, Fe₂(CO)₉ reacts with dienes in a solvent like THF or benzene. wikipedia.org The reaction involves the dissociation of Fe₂(CO)₉ into Fe(CO)₅ and a reactive Fe(CO)₄ fragment, which then coordinates to the diene. wikipedia.org

For 2,6-octadiene, 1-methoxy-3,7-dimethyl-, which is a non-conjugated diene, an initial isomerization to a conjugated diene may occur upon coordination to the iron center, or the iron may coordinate to the two double bonds in a η²:η² fashion. However, the formation of a stable η⁴-complex with a conjugated diene system is generally more favorable. It is plausible that the reaction conditions could promote the isomerization of the 2,6-diene to a more stable conjugated 2,4- or 1,3-diene system, which would then be trapped by the Fe(CO)₃ moiety. The protection of conjugated dienes through coordination to a tricarbonyliron fragment is a well-established synthetic strategy. capes.gov.bruwindsor.ca

Table 2: Examples of (Diene)Fe(CO)₃ Complex Formation

| Diene | Iron Source | Product | Comments | Reference |

| Cyclohexa-1,3-diene | Fe(CO)₅ | (η⁴-Cyclohexa-1,3-diene)Fe(CO)₃ | Readily formed | uwindsor.ca |

| Various conjugated dienes | Fe₂(CO)₉ | (η⁴-Diene)Fe(CO)₃ | General method for complexation | capes.gov.br |

| Non-conjugated dienes | Fe₂(CO)₉ | (η⁴-Diene)Fe(CO)₃ | Often involves isomerization to a conjugated diene |

Note: This table provides examples to illustrate the expected reaction between a diene and an iron carbonyl source.

The resulting (diene)Fe(CO)₃ complex of 2,6-octadiene, 1-methoxy-3,7-dimethyl- would exhibit altered reactivity compared to the free ligand. The coordinated diene is generally protected from reactions like hydrogenation and Diels-Alder, but can be susceptible to nucleophilic attack or deprotection under oxidative conditions. The presence of the methoxy group could influence the regioselectivity of any subsequent transformations on the coordinated diene.

Biosynthetic Pathways and Natural Occurrence of 2,6 Octadiene, 1 Methoxy 3,7 Dimethyl

Natural Sources and Isolation from Botanical Extracts

2,6-Octadiene, 1-methoxy-3,7-dimethyl- is a naturally occurring compound found in the essential oils of certain plant species. Its isolation is typically achieved through methods such as hydrodistillation or solvent extraction of various plant parts, followed by analytical techniques like gas chromatography-mass spectrometry (GC-MS) for identification.

Presence in Plant Essential Oils

Essential oils are complex mixtures of volatile compounds, primarily terpenes and their derivatives, which contribute to the characteristic aroma and biological activities of plants. 2,6-Octadiene, 1-methoxy-3,7-dimethyl- has been identified as a constituent of the essential oils of several plant species, contributing to their unique chemical profiles. nih.gov The presence of this methoxylated monoterpene highlights the diverse array of secondary metabolites that plants can produce.

Identification in Specific Plant Species

Scientific literature has documented the presence of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- in specific plant species. For instance, it has been reported in Zanthoxylum chalybeum and Homalomena occulta. nih.gov While the genus Tripleurospermum is known for producing a wide variety of terpenoids, current research available does not specifically list 2,6-Octadiene, 1-methoxy-3,7-dimethyl- as a constituent of Tripleurospermum callosum. tandfonline.comnih.govresearchgate.net

Table 1: Documented Natural Sources of 2,6-Octadiene, 1-methoxy-3,7-dimethyl-

| Plant Species | Family |

| Zanthoxylum chalybeum | Rutaceae |

| Homalomena occulta | Araceae |

Biogenetic Origins and Related Metabolites

The biosynthesis of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- is intrinsically linked to the broader pathways of terpenoid metabolism in plants. As a monoterpene derivative, its carbon skeleton originates from the universal five-carbon isoprenoid precursors.

Connection to the Mevalonic Acid Pathway

Terpenoids, including monoterpenes, are synthesized through two primary pathways: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netbiorxiv.orgnih.gov The MVA pathway, primarily occurring in the cytoplasm, starts with the condensation of acetyl-CoA. While the MEP pathway is generally considered the main source of monoterpene precursors in plastids, there is evidence of crosstalk between the two pathways in some plant species. researchgate.netbiorxiv.org This interaction allows for the exchange of intermediates, potentially contributing to the diversity of terpenoid structures. The fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are produced by these pathways and serve as the foundation for all terpenoids. nih.govnih.govacademicjournals.org

The initial step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form geranyl pyrophosphate (GPP), a C10 intermediate. libretexts.orgresearchgate.net This reaction is a critical branching point leading to the vast array of monoterpenes found in nature.

Biosynthesis of Monoterpenes and Their Methoxylated Derivatives

From the central precursor geranyl pyrophosphate (GPP), a variety of monoterpene synthases catalyze cyclization and rearrangement reactions to produce the diverse skeletons of monoterpenes. researchgate.net The formation of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- involves further modification of a basic monoterpene structure.

The structure of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- is closely related to the common monoterpene alcohol geraniol (B1671447) (the (E)-isomer) or nerol (B1678202) (the (Z)-isomer). nist.govnist.govsigmaaldrich.com The biosynthesis would likely involve the O-methylation of the hydroxyl group of the corresponding monoterpene alcohol. This methylation step is catalyzed by specific O-methyltransferases, which utilize a methyl donor, typically S-adenosyl methionine (SAM), to add a methyl group to the oxygen atom. While the specific enzymes responsible for the methoxylation of geraniol or nerol to form this particular compound have not been extensively characterized in the available literature, this represents a common biochemical transformation in the biosynthesis of specialized plant metabolites.

Advanced Analytical and Spectroscopic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Profiling

Gas chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,6-Octadiene, 1-methoxy-3,7-dimethyl-. nih.govlibretexts.org This method separates the compound from complex mixtures and provides data for both its identification and quantification.

Volatile and Semi-Volatile Compound Analysis

As a volatile organic compound, 2,6-Octadiene, 1-methoxy-3,7-dimethyl- is well-suited for GC-MS analysis. This technique is routinely employed in the fragrance and flavor industry to analyze essential oils and other natural extracts where this compound may be present. nih.gov The compound is vaporized and separated on a chromatographic column before entering the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. For geranyl methyl ether and neryl methyl ether, characteristic fragment ions would be expected. A common fragmentation pattern for terpene derivatives involves the loss of isopropyl or isopropenyl groups and rearrangements leading to stable carbocations. nih.govresearchgate.netajgreenchem.com The base peak, often observed at m/z 69, is characteristic of the cleavage at the doubly allylic C4-C5 bond in many terpenoid structures. spectroscopyonline.com The molecular ion peak (M+) at m/z 168 would confirm the compound's molecular weight. rsc.orglibretexts.org

Methodological Considerations for Extract Analysis

When analyzing natural extracts, methods like headspace or solid-phase microextraction (SPME) coupled with GC-MS are often used to isolate volatile and semi-volatile compounds from the sample matrix. chemspider.com The choice of the GC column is also critical for separating the (2E) and (2Z) isomers. Non-polar columns are typically used for this purpose. The Kovats Retention Index (RI) is a standardized measure used to identify compounds. For geranyl methyl ether ((2E)-isomer), a semi-standard non-polar retention index of approximately 1222-1228 has been reported. libretexts.org The (2Z)-isomer, neryl methyl ether, has a reported semi-standard non-polar retention index of around 1212. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. wikipedia.org

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- would show distinct signals for the different proton environments. Protons on carbons adjacent to the ether oxygen are expected to be shifted downfield, typically appearing in the 3.4-4.5 ppm range. libretexts.orgpressbooks.pub The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around 3.3 ppm. The vinyl protons would resonate further downfield, and their coupling constants would be indicative of the double bond geometry (cis or trans). The various methyl groups would appear as singlets or doublets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. Ether carbon atoms typically resonate in the 50-80 ppm range. libretexts.orgpressbooks.pub The carbons of the double bonds would appear in the olefinic region (approx. 100-150 ppm). The differing chemical shifts between the two isomers would be most pronounced for the carbons at and near the C2-C3 double bond due to the different spatial arrangement.

Predicted NMR Data for (2E)-1-methoxy-3,7-dimethylocta-2,6-diene (Geranyl methyl ether) This data is based on predictive models and analysis of similar compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~3.9-4.0 (d) | ~65-70 |

| C2-H | ~5.3-5.4 (t) | ~120-125 |

| C3 | - | ~135-140 |

| C4-H₂ | ~2.0-2.1 (q) | ~39-40 |

| C5-H₂ | ~2.0-2.1 (t) | ~26-27 |

| C6-H | ~5.0-5.1 (t) | ~123-124 |

| C7 | - | ~131-132 |

| C8-H₃ | ~1.6 (s) | ~17-18 |

| C9-H₃ (on C3) | ~1.6-1.7 (s) | ~16-17 |

| C10-H₃ (on C7) | ~1.6 (s) | ~25-26 |

| O-CH₃ | ~3.3 (s) | ~58-59 |

Predicted NMR Data for (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene (Neryl methyl ether) This data is based on predictive models and analysis of similar compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~3.9-4.0 (d) | ~65-70 |

| C2-H | ~5.4-5.5 (t) | ~121-126 |

| C3 | - | ~136-141 |

| C4-H₂ | ~2.1-2.2 (q) | ~32-33 |

| C5-H₂ | ~2.0-2.1 (t) | ~27-28 |

| C6-H | ~5.0-5.1 (t) | ~123-124 |

| C7 | - | ~132-133 |

| C8-H₃ | ~1.6 (s) | ~17-18 |

| C9-H₃ (on C3) | ~1.7-1.8 (s) | ~23-24 |

| C10-H₃ (on C7) | ~1.6 (s) | ~25-26 |

| O-CH₃ | ~3.3 (s) | ~58-59 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. wikipedia.orgcreative-biostructure.comemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings through two or three bonds. emerypharma.comlibretexts.org For instance, it would show a correlation between the C1 protons and the C2 vinyl proton. It would also show correlations between the protons on C4 and C5, and between the C5 protons and the C6 vinyl proton, confirming the carbon chain sequence.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. wikipedia.orgcreative-biostructure.com This allows for the direct assignment of a proton signal to its attached carbon. For example, the singlet from the methoxy protons would correlate with the methoxy carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is vital for connecting different parts of the molecule. Key correlations would include the methoxy protons showing a correlation to C1, and the C1 protons showing correlations to C2 and C3. The methyl protons at C9 would show correlations to C2, C3, and C4, confirming their position.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. libretexts.orgpressbooks.pub

The IR spectrum of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- would be characterized by several key absorption bands. The presence of the ether linkage (C-O-C) is confirmed by a strong C-O stretching absorption in the range of 1150-1050 cm⁻¹. libretexts.orgpressbooks.pub The alkene C=C double bonds would give rise to stretching vibrations around 1675-1665 cm⁻¹. spectroscopyonline.compressbooks.pub The vinylic C-H bonds show stretching absorptions above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. spectroscopyonline.compressbooks.pub The aliphatic C-H bonds of the methyl and methylene (B1212753) groups would show strong stretching absorptions in the 2960-2850 cm⁻¹ range. pressbooks.pub

Characteristic IR Absorption Bands for 2,6-Octadiene, 1-methoxy-3,7-dimethyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Alkene (=C-H) |

| 2960-2850 | C-H stretch | Alkane (C-H) |

| 1675-1665 | C=C stretch | Alkene |

| 1470-1430 | C-H bend | Alkane (CH₂) |

| 1385-1375 | C-H bend | Alkane (CH₃) |

| 1150-1050 | C-O stretch | Ether |

| 1000-650 | =C-H bend | Alkene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, also known by its common name geranyl methyl ether, this technique is essential for confirming its molecular formula and providing insights into its structural features through analysis of its fragmentation patterns.

Molecular Weight Determination

The chemical formula for 2,6-Octadiene, 1-methoxy-3,7-dimethyl- is C11H20O. wiley.comnist.gov Based on the atomic weights of carbon, hydrogen, and oxygen, the calculated molecular weight of this compound is approximately 168.28 g/mol . wiley.comnist.gov Mass spectrometry analysis confirms this, with the molecular ion peak (M+) appearing at a corresponding mass-to-charge ratio (m/z). The monoisotopic mass, which is the mass of the ion with the most abundant isotopes of its constituent elements, is calculated to be 168.151415 Da.

Fragmentation Pattern

When subjected to electron ionization (EI) in a mass spectrometer, the 2,6-Octadiene, 1-methoxy-3,7-dimethyl- molecule undergoes fragmentation, breaking into smaller, charged particles. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for its identification.

While a publicly available, detailed mass spectrum with relative intensities for geranyl methyl ether is not readily found in all databases, analysis of its structural features allows for a prediction of its fragmentation. As an ether, fragmentation is expected to occur alpha to the oxygen atom. This involves the cleavage of the C-C bond adjacent to the oxygen.

For the (2Z)-isomer, neryl methyl ether, a GC-MS analysis is recorded in the NIST Mass Spectrometry Data Center under NIST number 352641. nist.gov The analysis of related compounds and general principles of ether fragmentation suggest that key fragments would arise from the loss of the methoxy group (-OCH3) and cleavage at various points along the octadiene chain. The presence of double bonds and methyl branching influences the stability and formation of the resulting carbocations.

Below is a table of expected and observed properties for 2,6-Octadiene, 1-methoxy-3,7-dimethyl-.

| Property | Value | Source(s) |

| Molecular Formula | C11H20O | wiley.comnist.gov |

| Molecular Weight | 168.28 g/mol | wiley.comnist.gov |

| Monoisotopic Mass | 168.151415 Da | |

| IUPAC Name | (2E)-1-methoxy-3,7-dimethylocta-2,6-diene | nist.gov |

| CAS Number | 2565-82-4 | nist.gov |

Theoretical and Computational Investigations of 2,6 Octadiene, 1 Methoxy 3,7 Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 2,6-Octadiene, 1-methoxy-3,7-dimethyl-. These calculations can predict molecular geometries, energies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies of Molecular Structure

Density Functional Theory (DFT) has become a standard method for investigating the molecular structure of organic compounds. For 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, DFT calculations can be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles for both the (E) and (Z) isomers. These calculations help in understanding the electronic effects of the methoxy (B1213986) group and the methyl substituents on the octadiene backbone.

For instance, DFT can model the electron density distribution across the molecule, which is crucial for predicting reactivity. Quantum chemical calculations using DFT methods are known to provide increasingly accurate predictions of formation enthalpies by considering molecular geometry, electron correlation effects, and thermodynamic corrections. smolecule.com In the case of the (Z)-isomer, neryl methyl ether, the presence of multiple double bonds in the cis configuration restricts free rotation, leading to specific conformational preferences. smolecule.com The octadiene backbone tends to adopt a planar or near-planar conformation to maximize the overlap of p-orbitals in the conjugated system. smolecule.com However, steric hindrance from the methyl and methoxy groups can cause deviations from perfect planarity. smolecule.com

A typical DFT study on 2,6-Octadiene, 1-methoxy-3,7-dimethyl- would involve the use of a specific functional and basis set, as outlined in the table below, to optimize the molecular geometry and calculate electronic properties.

| Parameter | Typical Value/Method | Information Yielded |

| DFT Functional | B3LYP, M06-2X | Electron correlation and exchange energies |

| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Atomic orbital representation |

| Calculated Properties | Bond lengths, bond angles, dihedral angles, Mulliken charges, HOMO-LUMO gap | Optimized geometry, charge distribution, electronic reactivity |

Investigation of Reaction Intermediates and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, including the identification of intermediates and transition states. For 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, this is particularly relevant for understanding its synthesis, potential cyclization reactions, and degradation pathways.

One significant reaction for dienes is the Diels-Alder reaction, and for the cis-isomer, it can act as a diene due to its s-cis conformation, reacting with dienophiles to form cyclic compounds. smolecule.com DFT calculations can be used to model the transition state of such reactions, providing insights into the reaction's feasibility and stereochemical outcome. The presence of the methoxy group can influence the reactivity, potentially enhancing electrophilic or nucleophilic attacks at the allylic position. smolecule.com

Furthermore, studies on the reactions of carbenes with ethers have utilized DFT to predict the formation of stable complexes and the energy barriers for rearrangements, which could be relevant for understanding the stability and potential side reactions of 2,6-Octadiene, 1-methoxy-3,7-dimethyl-. researchgate.net

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a flexible molecule like 2,6-Octadiene, 1-methoxy-3,7-dimethyl- are intrinsically linked to its three-dimensional shape and conformational dynamics. Molecular modeling techniques are essential for exploring these aspects.

Stereochemical Preferences and Energetics

2,6-Octadiene, 1-methoxy-3,7-dimethyl- exists as two geometric isomers, (E) and (Z). Generally, for related terpene compounds, the trans (or E) isomer is thermodynamically more stable than the cis (or Z) isomer. Molecular mechanics and quantum chemical methods can be used to calculate the relative energies of these isomers and their different conformational states.

The conformational landscape of this molecule is complex due to the presence of multiple rotatable bonds. smolecule.com The interplay between the conjugated diene system and the steric demands of the substituents governs its three-dimensional characteristics. smolecule.com For the cis-isomer, the methyl group at carbon 3 can have a significant steric interaction with the methoxy substituent. smolecule.com These repulsive interactions can lead to a less stable conformation compared to the trans-isomer where such interactions are minimized.

| Isomer | Common Name | Expected Relative Stability | Key Steric Interactions |

| (E)-2,6-Octadiene, 1-methoxy-3,7-dimethyl- | Geranyl methyl ether | More stable | Reduced steric strain |

| (Z)-2,6-Octadiene, 1-methoxy-3,7-dimethyl- | Neryl methyl ether | Less stable | Potential interaction between the C3-methyl and the C1-methoxy group |

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry provides a framework for predicting the most likely reaction mechanisms. By calculating the activation energies for different potential pathways, researchers can determine the most favorable route. For instance, the selective addition of reagents to the two different double bonds in geranyl methyl ether and neryl methyl ether has been observed experimentally, and computational modeling could elucidate the electronic and steric factors responsible for this selectivity. researchgate.net

The cyclization of terpene derivatives is another area where computational prediction is valuable. While no specific studies on the cyclization of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- were found, research on the cyclization of related compounds like farnesol (B120207) has been a subject of interest. epdf.pub Such studies often involve complex rearrangements and the formation of various cyclic products, which can be rationalized and predicted using computational models.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Selectivity

Current synthetic methods for terpene ethers often face challenges in achieving high chemo-, regio-, and stereoselectivity. Future research should focus on developing novel synthetic routes to 2,6-Octadiene, 1-methoxy-3,7-dimethyl- that offer improved efficiency and selectivity.

One promising avenue is the development of catalytic, environmentally benign epoxidation methods for unsaturated terpenes, followed by regioselective ring-opening with methanol. acs.org For instance, systems using peroxotungstophosphate (PCWP) as a catalyst with hydrogen peroxide as the oxidant have shown success in the selective epoxidation of the cyclohexene (B86901) double bond in limonene. acs.org Similar strategies could be adapted for the selective functionalization of the C2-C3 or C6-C7 double bond in a geraniol (B1671447) or nerol (B1678202) precursor prior to methylation.

Another area of interest is the direct catalytic O-methylation of the corresponding allylic alcohol, geraniol or nerol. While traditional methylation reagents can be toxic, greener alternatives like dimethyl carbonate are being explored. mdpi.com Research into phase-transfer catalysis could further enhance the efficiency and selectivity of this transformation.

| Precursor Terpene | Potential Selective Transformation | Target Intermediate |

| Geraniol | Selective epoxidation of the C2-C3 double bond | 2,3-Epoxygeraniol |

| Nerol | Selective epoxidation of the C2-C3 double bond | 2,3-Epoxynerol |

| Geraniol | Direct O-methylation | Geranyl methyl ether |

| Nerol | Direct O-methylation | Neryl methyl ether |

Deeper Exploration of Catalytic Asymmetric Transformations

The presence of a chiral center in many terpenoids and their derivatives necessitates the development of catalytic asymmetric transformations to produce enantiomerically pure compounds. For 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, while the commercial product is often a racemic mixture of its (E) and (Z) isomers, future research could explore the synthesis of specific stereoisomers to investigate their unique properties.

A key area for exploration is the asymmetric hydrogenation of a suitable precursor. For example, rhodium-BINAP catalyzed asymmetric hydrogenation of geraniol has been shown to produce (R)-citronellol with high enantiomeric excess. oup.comnobelprize.orgresearchgate.net Similar catalytic systems could be investigated for the selective reduction of one of the double bonds in a precursor to 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, leading to chiral derivatives.

Furthermore, catalytic asymmetric hetero-ene reactions offer a direct approach to the functionalization of allylic positions. researchgate.net This could be a powerful tool for introducing the methoxy (B1213986) group with high enantioselectivity. The use of chiral organocatalysts in combination with metal catalysts is a rapidly developing field that could be applied here. researchgate.net

| Catalytic Approach | Potential Application | Desired Outcome |

| Asymmetric Hydrogenation | Selective reduction of a precursor | Enantiomerically enriched derivatives |

| Catalytic Asymmetric Hetero-ene Reaction | Enantioselective introduction of the methoxy group | Specific stereoisomers of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- |

| Asymmetric Alkylation | Desymmetrization of a prochiral precursor | Chiral building blocks for synthesis |

Advanced Computational Studies for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. For 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, these methods can provide valuable insights into its properties and guide the development of new applications.

Predictive modeling can be employed to understand and predict the odor characteristics of this compound and its derivatives. nih.govplos.orgmdpi.com By combining machine learning algorithms with data from mass spectrometry and sensory evaluations, it may be possible to correlate specific structural features with desired fragrance profiles. nih.govplos.org This would enable the rational design of novel fragrance molecules with tailored scents.

Computational studies can also be used to model the reaction mechanisms of potential synthetic routes. nih.govresearchgate.netnih.gov Quantum mechanical (QM) and quantum mechanics/molecular mechanics (QM/MM) calculations can help to elucidate transition states and predict the selectivity of catalytic reactions, thereby accelerating the development of more efficient synthetic protocols. nih.gov

| Computational Method | Research Focus | Potential Outcome |

| Machine Learning & NLP | Odor character prediction | Design of new fragrance molecules nih.govplos.org |

| Quantum Mechanics (QM) | Reaction mechanism elucidation | Optimization of synthetic routes nih.gov |

| Molecular Dynamics (MD) | Enzyme-substrate interactions | Design of biocatalysts for synthesis |

Expanding Research into Novel Bioactive Derivatives and Their Molecular Mechanisms

While 2,6-Octadiene, 1-methoxy-3,7-dimethyl- is primarily known for its fragrance, its structural relationship to bioactive terpenoids suggests that it and its derivatives may possess other biological activities. The compound has been identified in plants like Zanthoxylum chalybeum and Homalomena occulta, which are used in traditional medicine. oup.comnih.govjomped.org

Future research should focus on the synthesis of a library of derivatives of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- and their evaluation for various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. e3s-conferences.orgnih.goventomoljournal.commdpi.comnih.gov For instance, many terpenoids exhibit antimicrobial activity by disrupting cell membranes. nih.gov The introduction of different functional groups to the geranyl methyl ether backbone could modulate this activity.

Investigating the molecular mechanisms of any observed bioactivity will be crucial. This could involve studies on enzyme inhibition, receptor binding, and effects on cellular signaling pathways. e3s-conferences.org For example, research on demethyl geranylgeranoic acid derivatives has shown that the position of a methyl group can significantly impact their anti-proliferative activity and binding to retinoid receptors. nih.gov Similar structure-activity relationship studies could be conducted for derivatives of 2,6-Octadiene, 1-methoxy-3,7-dimethyl-.

| Plant Source | Traditional Use | Potential Bioactivity of Constituents |

| Zanthoxylum chalybeum | Treatment of malaria, pain, and inflammation nih.govjomped.orgprota4u.org | Antiplasmodial, antibacterial, antifungal prota4u.orgacademicjournals.org |

| Homalomena occulta | Treatment of rheumatoid arthritis and stomach diseases nih.goventomoljournal.com | Anti-inflammatory, antioxidant, nematicidal nih.goventomoljournal.comhueuni.edu.vn |

Q & A

What analytical methods are recommended for identifying and quantifying 2,6-Octadiene, 1-methoxy-3,7-dimethyl- in complex matrices like essential oils?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Key parameters include:

- Retention Index (RI): Compare experimental RI values with established databases (e.g., NIST Chemistry WebBook) to confirm identity .

- Spectral Matching: Use fragmentation patterns (e.g., m/z peaks corresponding to methoxy and dimethyl groups) to differentiate from structural analogs like citral derivatives .

- Internal Standards: Deploy deuterated analogs or structurally similar compounds (e.g., geranyl acetate) for quantification to account for matrix effects .

How can researchers resolve discrepancies in the relative abundance of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- isomers (Z/E) across studies?

Advanced Research Question

Isomeric variance often arises from extraction protocols or instrumental settings. Mitigation strategies include:

- Chiral Chromatography: Use chiral stationary phases (e.g., β-cyclodextrin) to separate Z/E isomers, which have distinct biological activities .

- Controlled Extraction: Optimize parameters like distillation voltage (e.g., 150–220 V) and pretreatment methods (e.g., microwave exposure) to stabilize isomer ratios, as demonstrated in orthogonal experimental designs .

- Isotope-Labeled Tracers: Track isomerization pathways under varying pH and temperature conditions using deuterated methoxy groups .

What experimental designs are optimal for studying the thermal stability of 2,6-Octadiene, 1-methoxy-3,7-dimethyl-?

Advanced Research Question

Thermogravimetric analysis (TGA) coupled with computational modeling is effective:

- TGA Parameters: Measure decomposition temperatures (ΔH° values) under nitrogen/oxygen atmospheres to assess oxidative stability .

- Computational Validation: Use Joback group contribution methods to predict ΔfG° (190.39 kJ/mol) and ΔvapH° (36.83 kJ/mol) for comparison with experimental data .

- Kinetic Studies: Apply the Yaws equation to model vapor pressure (ln(Pvp) = 15.3459 – 3984.44/(T + 60.579)) across temperature ranges (325–458 K) .

How does the presence of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- influence the biological activity of essential oils?

Basic Research Question

Structure-activity relationship (SAR) studies are critical:

- Antimicrobial Assays: Compare MIC (minimum inhibitory concentration) values of pure compound vs. essential oil fractions using broth microdilution. Higher methoxy group electronegativity correlates with enhanced antibacterial activity .

- Synergistic Effects: Test combinatorial interactions with terpenes (e.g., limonene) via checkerboard assays to identify additive or antagonistic effects .

What synthetic routes are available for producing 2,6-Octadiene, 1-methoxy-3,7-dimethyl- derivatives with modified functional groups?

Advanced Research Question

Metathesis and esterification strategies are commonly employed:

- Carbonyl-Olefin Metathesis: Use iron(III) chloride catalysts to synthesize cyclic analogs (e.g., geranyl bromide derivatives) with retained stereochemistry .

- Acetylation Protocols: React with benzoyl chloride under Friedel-Crafts conditions to generate acetylated derivatives for fragrance applications .

- Protecting Groups: Dimethoxy analogs (e.g., dimethoxy-geraniol) can be synthesized via acid-catalyzed acetal formation, with purity confirmed by GC-MS .

Why do GC-MS analyses of 2,6-Octadiene, 1-methoxy-3,7-dimethyl- in Litsea cubeba oils show variability in citral content?

Advanced Research Question

Variability stems from post-harvest processing:

- Fruit Preservation Time: Citral content peaks at 9 days of storage due to enzymatic hydrolysis of glycosides .

- Distillation Voltage: Higher voltages (220 V) increase yield but may degrade thermally labile components, altering relative abundances .

- Microwave Pretreatment: Avoid prolonged exposure (>60 sec), which induces isomerization to less stable Z-forms .

How can computational tools aid in predicting the environmental fate of 2,6-Octadiene, 1-methoxy-3,7-dimethyl-?

Advanced Research Question

Use quantitative structure-activity relationship (QSAR) models:

- Crippen Parameters: Calculate logPoct/wat (3.555) to predict bioaccumulation potential .

- Atmospheric Lifetime: Estimate OH radical reaction rates using SMILES-based software (e.g., EPI Suite) to assess biodegradability .

What are the challenges in isolating 2,6-Octadiene, 1-methoxy-3,7-dimethyl- from co-eluting compounds in GC-MS?

Basic Research Question

Co-elution is addressed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.